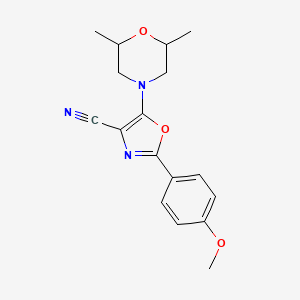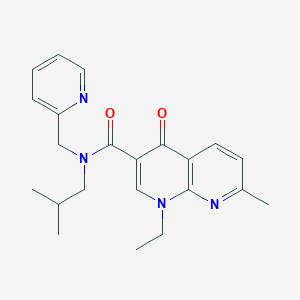![molecular formula C19H27N3O3S B4066628 4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B4066628.png)
4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
Descripción general
Descripción
4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a unique combination of adamantyl and benzenesulfonamide groups
Aplicaciones Científicas De Investigación
4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound could be related to its ability to inhibit carbonic anhydrase IX (CA IX), as suggested by studies on similar benzenesulfonamide derivatives . CA IX is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, given its potential ability to inhibit CA IX . Additionally, the development of new synthesis methods and the study of its interactions with other biological targets could be areas of future research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantylamine derivative. This is followed by the introduction of the benzenesulfonamide group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-{[(1-ADAMANTYLAMINO)CARBONYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE: shares similarities with other adamantyl derivatives and benzenesulfonamide compounds.
Adamantane derivatives: Known for their stability and unique structural properties.
Benzenesulfonamide derivatives: Commonly used in medicinal chemistry for their ability to interact with biological targets.
Uniqueness
The uniqueness of this compound lies in its combination of the adamantyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c20-26(24,25)17-3-1-13(2-4-17)5-6-21-18(23)22-19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H2,20,24,25)(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZMGZJNCLULFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B4066546.png)
![2,2-dimethyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)propanamide](/img/structure/B4066548.png)
![2-[(1-naphthylmethyl)thio]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4066557.png)
![1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone](/img/structure/B4066563.png)
![N-[[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B4066581.png)
![2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4066584.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B4066591.png)

![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4066602.png)

![N-[4-({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B4066612.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B4066622.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)
